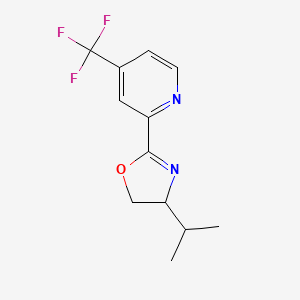
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxazole moiety and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazole Ring: Starting with an appropriate precursor, the oxazole ring can be formed through a cyclization reaction.
Substitution on the Pyridine Ring: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling of the Two Moieties: The final step involves coupling the oxazole and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions could target the oxazole ring or the pyridine ring.
Substitution: The trifluoromethyl group on the pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research could focus on modifying the structure to enhance these properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
特性
分子式 |
C12H13F3N2O |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3 |
InChIキー |
OZRYFBWEKRTVMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


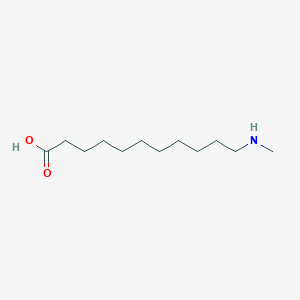
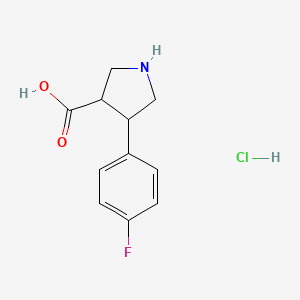
![2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
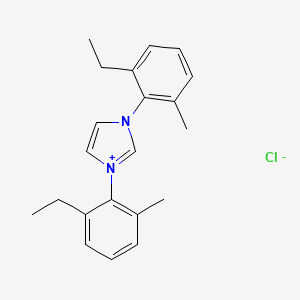
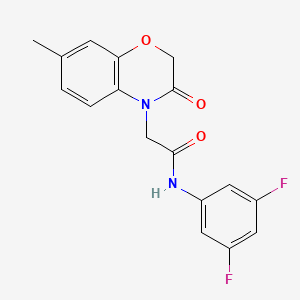
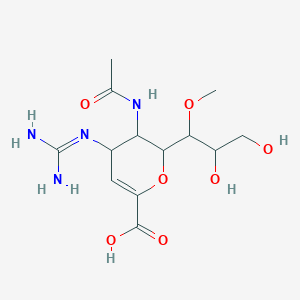
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
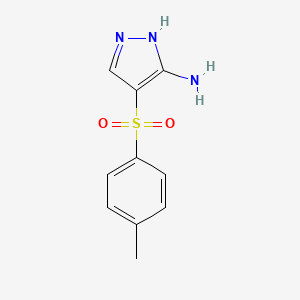

![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
